molecular formula C24H37N5O7 B1447238 Boc-Gly-Phe-Gly-Lys-OH CAS No. 250290-82-5

Boc-Gly-Phe-Gly-Lys-OH

Cat. No.: B1447238
CAS No.: 250290-82-5
M. Wt: 507.6 g/mol
InChI Key: PXGGOGGGNWUUMK-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Gly-Phe-Gly-Lys-OH: is a synthetic peptide composed of the amino acids glycine, phenylalanine, glycine, and lysine, with a tert-butyloxycarbonyl (Boc) protecting group attached to the N-terminus. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.

Mechanism of Action

Target of Action

The primary target of Boc-Gly-Phe-Gly-Lys-OH is proteases . Proteases are enzymes that break down proteins and peptides, playing a crucial role in numerous biological processes.

Mode of Action

This compound, a self-assembly of N- and C-protected tetrapeptide, interacts with its target proteases through a process known as proteolytic cleavage . This interaction results in the breakdown of the compound, triggering a series of biochemical reactions.

Biochemical Pathways

The cleavage of this compound by proteases affects various biochemical pathways. The exact pathways and their downstream effects depend on the specific protease involved and the cellular context. The cleavage generally results in significant changes in molecular arrangement and supramolecular structure .

Pharmacokinetics

It is known that the compound’s protease-cleavable nature influences its bioavailability .

Result of Action

The cleavage of this compound by proteases leads to significant changes at the molecular and cellular levels. For instance, the presence of just an extra methylene group in the side chain of one of the amino acids can result in significant changes in their molecular arrangement and supramolecular structure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s self-assembly and subsequent interaction with proteases can be affected by the solvent environment . Moreover, temperature can influence the compound’s stability, as suggested by storage recommendations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Gly-Phe-Gly-Lys-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. The Boc-protected amino acids are then sequentially added to the growing peptide chain through coupling reactions. Common reagents used in these reactions include carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt). The Boc protecting group is removed using trifluoroacetic acid (TFA) to yield the final peptide .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Boc-Gly-Phe-Gly-Lys-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is the desired peptide sequence, with modifications depending on the specific reactions performed .

Scientific Research Applications

Chemical Research

Boc-Gly-Phe-Gly-Lys-OH serves as a model compound in peptide synthesis studies, facilitating investigations into reaction mechanisms and peptide formation processes. Its structure allows researchers to explore various synthetic pathways and modifications that can enhance peptide stability and reactivity .

Biological Studies

This tetrapeptide is utilized in biological research to study protein interactions and cellular processes. Its role as a model for understanding how peptides interact with proteins, such as bovine serum albumin (BSA), is significant. In studies assessing the reactivity of cosmetic UV filters with skin proteins, this compound was shown to participate in reactions that modify protein structures under thermal or UV irradiation conditions .

Medical Applications

This compound has potential therapeutic applications, particularly in drug delivery systems and peptide-based drug development. Its ability to form stable complexes with other biomolecules makes it a candidate for designing targeted therapies that can enhance drug efficacy while minimizing side effects .

Industrial Applications

In industry, this compound is employed in the production of peptide-based materials and biochemical assays. Its properties enable it to be used as a component in various diagnostic tests and therapeutic formulations .

Case Study 1: Reactivity with UV Filters

A study investigated the reactivity of this compound with common UV filters used in cosmetics. The findings revealed that this tetrapeptide could form covalent bonds with UV filters under specific conditions, resulting in modified protein structures that could influence skin sensitization responses. This research contributes to understanding how cosmetic ingredients interact with skin proteins, potentially leading to safer formulations .

Case Study 2: Peptide Synthesis Optimization

Research focused on optimizing peptide synthesis protocols using this compound demonstrated improved yields through modifications in reaction conditions during SPPS. This study highlighted how variations in temperature and coupling reagents could enhance the efficiency of peptide synthesis, providing insights applicable to broader peptide research .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Insights
Chemical ResearchModel for peptide synthesis studiesFacilitates exploration of synthetic pathways
Biological StudiesInteraction studies with proteinsImportant for understanding protein modifications
Medical ApplicationsDrug delivery systemsEnhances drug efficacy through stable biomolecular interactions
Industrial ApplicationsPeptide-based materials and assaysUsed in diagnostics and therapeutic formulations

Comparison with Similar Compounds

Uniqueness: Boc-Gly-Phe-Gly-Lys-OH is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of lysine provides additional functional groups for further modifications, making it versatile for various applications .

Biological Activity

Boc-Gly-Phe-Gly-Lys-OH is a tetrapeptide that has garnered attention for its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound consists of four amino acids: glycine (Gly), phenylalanine (Phe), glycine (Gly), and lysine (Lys), with a Boc (tert-butyloxycarbonyl) protecting group on the amino terminus. The molecular formula is C20H28N4O7C_{20}H_{28}N_{4}O_{7} with a molecular weight of 436.46 g/mol .

Synthesis Methods

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps in SPPS include:

  • Coupling : Activation of the carboxyl group of the incoming amino acid using coupling reagents like DCC or HBTU.
  • Deprotection : Removal of the Boc protecting group to expose the amino group for subsequent coupling.
  • Cleavage : The final peptide is cleaved from the resin and deprotected to yield the free peptide .

Biological Activity

This compound exhibits several biological activities, primarily related to its role in cellular processes and protein interactions:

  • Cellular Interaction : Research indicates that this peptide can modulate various cellular pathways by interacting with specific receptors or enzymes .
  • Therapeutic Potential : It has been explored for potential applications in drug delivery systems and as a component in peptide-based therapeutics due to its ability to enhance bioavailability and target specificity .

The mechanism by which this compound exerts its biological effects involves binding to molecular targets, influencing their activity, and modulating downstream signaling pathways. The specific interactions depend on the peptide's sequence and structure .

1. Inhibition Studies

A study evaluated the inhibition of hydrolysis by pepsin on related peptides, demonstrating that cyclic analogs could inhibit enzymatic activity in a non-competitive manner, suggesting potential applications in drug formulation where stability against proteolysis is crucial .

2. Cosmetic Applications

Research has also investigated the reactivity of this compound with skin proteins, highlighting its potential use in cosmetic formulations aimed at enhancing skin permeability and efficacy of active ingredients .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Boc-Gly-Gly-Phe-OHGly-Gly-PheAntioxidant properties
Boc-Lys-Phe-Gly-OHLys-Phe-GlyEnhanced cellular uptake
Boc-Gly-Phe-Lys-OHGly-Phe-LysInhibition of specific enzymes

This table illustrates how variations in amino acid sequence can influence biological activity, providing insights into structure-activity relationships essential for drug design.

Properties

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N5O7/c1-24(2,3)36-23(35)27-15-20(31)29-18(13-16-9-5-4-6-10-16)21(32)26-14-19(30)28-17(22(33)34)11-7-8-12-25/h4-6,9-10,17-18H,7-8,11-15,25H2,1-3H3,(H,26,32)(H,27,35)(H,28,30)(H,29,31)(H,33,34)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGGOGGGNWUUMK-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was Boc-Gly-Phe-Gly-Lys-OH chosen as a model system in this study?

A1: this compound represents a small, well-defined peptide sequence containing lysine, an amino acid known for its reactivity with electrophilic compounds. The UV filters under investigation in the study are generally electrophilic []. By incorporating this protected tetrapeptide, the researchers aimed to mimic a simplified segment of a larger protein and study potential reactions between the UV filters and the lysine side chain within a controlled setting. This approach allows for a more focused analysis of potential covalent modifications compared to using complex protein mixtures.

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